molecular formula C20H20N4O4S B14937707 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

Cat. No.: B14937707
M. Wt: 412.5 g/mol
InChI Key: JIIQKUKZZHZJER-UHFFFAOYSA-N
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Description

This compound belongs to the indazole-3-carboxamide class, characterized by a benzo[g]indazole core fused with a dihydro-2H ring system. The methoxy group at position 6 and the 4-sulfamoylbenzyl substituent on the carboxamide nitrogen distinguish it from related derivatives. Such modifications influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity, particularly in targeting pathways like Wnt/β-catenin or cannabinoid receptors .

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-methoxy-N-[(4-sulfamoylphenyl)methyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H20N4O4S/c1-28-17-4-2-3-15-14(17)9-10-16-18(15)23-24-19(16)20(25)22-11-12-5-7-13(8-6-12)29(21,26)27/h2-8H,9-11H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27)

InChI Key

JIIQKUKZZHZJER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are likely to involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or enabling further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses . For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzo[g]indazole scaffold is shared among several derivatives, but substituent variations lead to divergent pharmacological profiles:

Compound Name Substituents (Position) Key Properties/Activity Source
Target Compound 6-OCH₃; N-(4-sulfamoylbenzyl) Potential Wnt inhibitor; enhanced solubility due to sulfamoyl group Patent data
7-Methoxy-2,3-di-(4-methoxyphenyl)-4,5-dihydro-2H-benzo[g]indazole (13) 7-OCH₃; 2,3-di(4-OCH₃-phenyl) Yellow amorphous solid (mp 141–143°C); synthesized via triketone-hydrazine reaction Kasiotis et al. (2015)
3-(4-Hydroxyphenyl)-1-phenyl-4,5-dihydro-2H-benzo[g]indazol-7-ol (14) 7-OH; 3-(4-OH-phenyl); 1-phenyl White crystalline solid (mp 165–166°C); IR confirms phenolic -OH Kasiotis et al. (2015)
6-Methoxy-1,3-bis(4-methoxyphenyl)-1,4-dihydro-indeno[1,2-c]pyrazole (18) 6-OCH₃; 1,3-di(4-OCH₃-phenyl) Pale yellow amorphous solid (mp 157–159°C); lacks sulfonamide group Kasiotis et al. (2015)
7-Cyclopropyl-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide (7) 7-cyclopropyl; N-piperidinyl; 1-(2,4-Cl₂-phenyl) CB2 receptor antagonist/inverse agonist (Ki = 52 nM) Deiana et al. (2016)

Key Observations :

  • Sulfamoyl vs. Methoxy/Hydroxy Groups : The 4-sulfamoylbenzyl group in the target compound likely enhances water solubility compared to methoxy or hydroxy substituents in analogs like 13 or 14 .

Pharmacological and Physicochemical Data

Property Target Compound 7 (Deiana et al.) 13 (Kasiotis et al.)
Melting Point Not reported 209–210°C 141–143°C
Solubility High (predicted due to sulfonamide) Moderate (lipophilic piperidinyl group) Low (hydrophobic methoxy groups)
Biological Activity Wnt pathway inhibition (hypothesized) CB2 antagonism (Ki = 52 nM) Not reported

Gaps in Data :

  • Experimental values for the target compound’s melting point, solubility, and binding affinities are absent in available literature.

Structural Insights from Computational Studies

These methods could predict the sulfamoyl group’s impact on charge distribution and reactivity.

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